molecular formula C7H14N2 B1649567 3-(Azetidin-1-yl)pyrrolidine CAS No. 1018443-34-9

3-(Azetidin-1-yl)pyrrolidine

Cat. No.: B1649567
CAS No.: 1018443-34-9
M. Wt: 126.20
InChI Key: FHIICFSXQPELBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Four- and Five-Membered Nitrogen Heterocycles as Scaffolds

Four-membered nitrogen heterocycles, known as azetidines, and five-membered ones, called pyrrolidines, are crucial building blocks in the synthesis of a wide array of organic compounds. researchgate.netrsc.org The significance of these heterocycles stems from their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. nih.govbham.ac.uk

Azetidines, despite their ring strain of 25.2 kcal mol⁻¹, are thermodynamically stable and offer unique reactivity that can be harnessed in chemical synthesis. bham.ac.ukresearchgate.net This inherent strain, while less than that of the three-membered aziridine (B145994) ring, contributes to their distinct chemical behavior. researchgate.netnih.gov Pyrrolidine (B122466) fragments, on the other hand, are widespread in nature, forming the core of numerous alkaloids and other biologically active compounds. nih.govrsc.org Their lower ring strain (5.8 kcal mol⁻¹) compared to azetidines makes them a more common feature in natural products. researchgate.net

The incorporation of these saturated heterocyclic rings into molecules can confer advantageous properties. For instance, they can improve aqueous solubility and introduce three-dimensionality, which is increasingly recognized as a desirable trait for drug candidates. researchgate.net The ability of the nitrogen atom in these rings to act as a hydrogen bond acceptor or donor further enhances their potential for molecular interactions. usm.edu

Overview of Research Trends in Azetidine-Pyrrolidine Systems

Research into systems containing both azetidine (B1206935) and pyrrolidine rings is an emerging area. Synthetic chemists are actively developing new methods to construct this fused or linked heterocyclic system. One approach involves the dimerization of azetidine to form a 3-(azetidin-1-yl)propan-1-amine (B1283606) moiety, which can then be further functionalized. arkat-usa.org Another strategy involves the aza-Michael addition of pyrrolidine to an azetidine-derived acceptor, yielding functionalized 3-substituted azetidines. mdpi.com

The synthesis of these combined systems is not always straightforward. For example, the iodocyclisation of certain homoallylamines can lead to the formation of pyrrolidine by-products alongside the desired azetidines. frontiersin.org In some cases, thermal isomerisation can convert azetidines into pyrrolidines. rsc.orgscitechnol.com These synthetic challenges highlight the intricate relationship between these two ring systems and the need for precise control over reaction conditions to achieve the desired outcome.

The exploration of the chemical space occupied by azetidine-pyrrolidine structures is driven by the quest for novel molecules with unique properties. Researchers are investigating how the combination of these two rings influences factors such as molecular conformation, basicity, and reactivity.

Contextual Importance of Saturated Heterocycles in Modern Organic Chemistry

The focus on saturated heterocycles, including azetidines and pyrrolidines, has grown significantly in modern organic and medicinal chemistry. researchgate.netfrontiersin.org This trend is a departure from the historical emphasis on aromatic and heteroaromatic ring systems. Saturated heterocycles offer several advantages, including improved three-dimensional character, which can lead to better binding interactions with biological targets. researchgate.net

The ability to efficiently synthesize novel substituted saturated nitrogen-containing ring systems is critical for the advancement of various chemical industries. ukri.org Researchers are continuously developing new synthetic methodologies, including transition metal-catalyzed reactions, to access these valuable scaffolds. frontiersin.org The development of stereoselective synthetic methods is particularly important, as the spatial arrangement of substituents on these non-planar rings can have a profound impact on their biological activity. scitechnol.comukri.org

The inherent properties of saturated heterocycles, such as their potential to improve physicochemical properties like solubility, make them attractive components in the design of new molecules. researchgate.net The exploration of compounds like 3-(azetidin-1-yl)pyrrolidine and its derivatives is a testament to the growing appreciation for the role of saturated heterocycles in expanding the frontiers of chemical research.

Properties

CAS No.

1018443-34-9

Molecular Formula

C7H14N2

Molecular Weight

126.20

IUPAC Name

3-(azetidin-1-yl)pyrrolidine

InChI

InChI=1S/C7H14N2/c1-4-9(5-1)7-2-3-8-6-7/h7-8H,1-6H2

InChI Key

FHIICFSXQPELBP-UHFFFAOYSA-N

SMILES

C1CN(C1)C2CCNC2

Canonical SMILES

C1CN(C1)C2CCNC2

Origin of Product

United States

Derivatives and Analogues of 3 Azetidin 1 Yl Pyrrolidine

Variously Substituted Azetidine-Pyrrolidine Structures

Substitutions on the azetidine (B1206935) and pyrrolidine (B122466) rings of the parent compound have been a primary strategy for creating diverse chemical libraries. These substitutions can alter the molecule's steric and electronic properties.

An efficient method for producing such derivatives involves the aza-Michael addition of NH-heterocycles to a reactive precursor. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with pyrrolidine yields tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate. mdpi.com This reaction creates a structure where the pyrrolidine ring is attached to the C3 position of the azetidine ring, which itself is substituted with a methoxycarbonylmethyl group. This synthetic route is also amenable to using substituted pyrrolidines; for example, using 3,3-difluoropyrrolidine (B39680) results in the corresponding difluorinated derivative. mdpi.com

Further complexity has been introduced by synthesizing analogues of the natural product TZT-1027. These compounds feature a more elaborate substituent connecting the two heterocyclic rings. An example is tert-Butyl (S)-2-((1R,2R)-3-(3-(substituted-phenyl)azetidin-1-yl)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate. In these derivatives, the azetidine ring itself bears a phenyl group at its C3 position, which can be further substituted with groups like fluorine or chlorine. nih.gov A patent has also described a class of 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives, highlighting further possibilities for substitution. wipo.int

The following table summarizes examples of variously substituted azetidine-pyrrolidine structures.

Compound NameAzetidine Ring SubstitutionsPyrrolidine Ring SubstitutionsLinkage
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate1-Boc, 3-(2-methoxy-2-oxoethyl)NoneDirect N-C3 bond
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate1-Boc, 3-(2-methoxy-2-oxoethyl)3,3-difluoroDirect N-C3 bond
tert-Butyl (S)-2-((1R,2R)-3-(3-(2-fluorophenyl)azetidin-1-yl)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate3-(2-fluorophenyl)1-Boc, 2-((1R,2R)-1-methoxy-2-methyl-3-oxopropyl)Carbonyl-containing chain
tert-Butyl (S)-2-((1R,2R)-3-(3-(4-chlorophenyl)azetidin-1-yl)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate3-(4-chlorophenyl)1-Boc, 2-((1R,2R)-1-methoxy-2-methyl-3-oxopropyl)Carbonyl-containing chain

Analogues with Modified Ring Systems or Linkages

Beyond simple substitution, another area of chemical exploration involves the synthesis of analogues where the core heterocyclic framework is altered. This includes changing the ring sizes, replacing one of the rings with a different heterocycle, or modifying the linkage between them.

One approach involves replacing the pyrrolidine ring with other cyclic structures. For example, research into histamine (B1213489) H3 receptor agonists has led to the synthesis of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines. acs.org In these molecules, the pyrrolidine ring is replaced by a substituted pyrimidine (B1678525) ring, fundamentally changing the electronic and structural properties of the compound. Similarly, analogues where the azetidine ring is linked to a larger, fused heterocyclic system, such as a 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, have been developed as potential nucleosidase inhibitors. google.com

The linkage between the rings has also been a target for modification. Instead of a direct bond from the azetidine nitrogen to a carbon on the second ring, a sulfonyl group can be used as a linker. This is seen in isatin (B1672199) analogues developed as caspase-3 inhibitors, where structures like 5-(2-phenoxymethylazetidine-1-sulfonyl)isatin were synthesized and compared to their pyrrolidine counterparts. nih.gov This modification from a direct C-N bond to a sulfonyl linker significantly impacts the molecule's geometry and potential interactions.

Synthetic strategies have also been developed that result in fused bicyclic systems rather than two separate, linked rings. An iridium-catalyzed reductive azomethine ylide generation from an azetidine-containing amino acid derivative can lead to a [3.2.0] bicyclic product, representing a significant structural modification where the two rings share a bond. acs.org Palladium-catalyzed intramolecular amination provides another route to synthesizing various saturated nitrogen heterocycles like azetidines and pyrrolidines from acyclic precursors. acs.orgresearchgate.net

The table below provides examples of analogues with modified ring systems or linkages.

Compound NameRing System 1Ring System 2Linkage/Modification
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine3-AminoazetidinePyrimidineDirect N-C4 bond; Pyrrolidine replaced by Pyrimidine
7-((3,3-bis(hydroxymethyl)azetidin-1-yl)methyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one3,3-bis(hydroxymethyl)azetidine3H-pyrrolo[3,2-d]pyrimidin-4(5H)-oneMethylene (B1212753) bridge; Pyrrolidine replaced by fused heterocycle
5-(2-phenoxymethylazetidine-1-sulfonyl)isatin2-PhenoxymethylazetidineIsatin (Indoline-2,3-dione)Sulfonyl linker
[3.2.0] bicyclic structuresAzetidinePyrrolidineFused ring system

Reaction Mechanisms in the Synthesis and Transformation of Azetidine Pyrrolidine Systems

Mechanistic Pathways of Ring Opening and Ring Closure

The transformation of azetidines into pyrrolidines often proceeds through mechanisms involving ring opening of the strained azetidine (B1206935), followed by intramolecular cyclization. A key strategy involves the activation of the azetidine nitrogen, often by a Lewis or Brønsted acid, rendering the ring susceptible to nucleophilic attack. acs.orgmagtech.com.cn

One prominent pathway is the ring expansion of azetidines bearing a suitable side chain. For instance, azetidines with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation after activation of the primary alcohol. This process forms a bicyclic azetidinium intermediate (e.g., 1-azonia-bicyclo[3.2.0]heptane). acs.orgacs.orgnih.govresearchgate.net This highly strained intermediate is then opened by a nucleophile. The nucleophilic attack can occur at two positions: the bridgehead carbon or the methylene (B1212753) carbon of the four-membered ring. acs.org The regioselectivity of this ring-opening is dependent on the substitution pattern of the azetidine and the nature of the nucleophile used, leading to mixtures of pyrrolidines and other ring-expanded products like azepanes. acs.orgacs.orgnih.gov Quantum mechanical DFT calculations have been used to rationalize the observed regioselectivities, showing good agreement with experimental results. acs.orgnih.gov

Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols provides another example. This reaction proceeds via a highly regioselective S_N2-type pathway, affording 1,3-amino ethers in high yields. iitk.ac.in The stability of N-substituted azetidines can be compromised by intramolecular ring-opening, especially under acidic conditions where a pendant amide group can act as an internal nucleophile. nih.gov

The table below summarizes the effect of the nucleophile on the ring expansion of a 1-azonia-bicyclo[3.2.0]heptane intermediate.

NucleophileResulting Product(s)Key Observation
Cyanide (CN⁻)Mixture of Pyrrolidine (B122466) and AzepaneDistribution depends on azetidine substitution. acs.orgnih.gov
Azide (N₃⁻)Mixture of Pyrrolidine and AzepaneRegioselectivity is influenced by the side chain. acs.orgnih.gov
Acetate (AcO⁻)Mixture of Pyrrolidine and AzepaneYields can be modest for certain substrates. acs.org
Alcohols (ROH)γ-Amino EthersLewis acid catalysis promotes S_N2 ring-opening. iitk.ac.in

Detailed Mechanisms of Cycloaddition Reactions (e.g., Azomethine Ylides)

Cycloaddition reactions are powerful tools for constructing the pyrrolidine ring system, often with high stereocontrol. The [3+2] dipolar cycloaddition of azomethine ylides is a particularly prevalent method. nih.govnih.govresearchgate.net Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes. nih.govmdpi.com

Once generated, the azomethine ylide can react with a dipolarophile, typically an electron-deficient alkene, to form a five-membered pyrrolidine ring. nih.govunife.it This reaction is highly atom-economical and can create multiple stereocenters in a single step. nih.govresearchgate.net The regio- and diastereoselectivity of the cycloaddition are influenced by the nature of the ylide, the dipolarophile, and the reaction conditions. nih.govnih.gov For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides allows for subsequent diastereoselective cycloaddition with electron-deficient alkenes to produce complex pyrrolidine structures. nih.govunife.it

Another important cycloaddition is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine. nih.govrsc.org While this reaction primarily forms azetidines, it is a key mechanistic step in syntheses that may involve subsequent rearrangement to pyrrolidine systems. The reaction can be promoted by visible light and a photosensitizer, which activates a precursor like a 2-isoxazoline-3-carboxylate via triplet energy transfer to form the key reactive species. rsc.org

The table below outlines different methods for generating azomethine ylides for cycloaddition reactions.

Generation MethodPrecursorsTypical Reaction Conditions
Thermal Ring OpeningAziridinesHeating nih.gov
Deprotonationα-Imino-estersSolid-base catalyst (e.g., KF/Al₂O₃) nih.gov
Condensationα-Amino acids and Aldehydes/KetonesHeating to induce decarboxylation nih.gov
Reductive GenerationTertiary Amides/LactamsIridium catalyst (e.g., Vaska's complex) and a silane (B1218182) reductant nih.govunife.it

Isomerization Pathways (e.g., Azetidine to Pyrrolidine Thermal Isomerization)

The thermal rearrangement of azetidines to pyrrolidines is a well-documented transformation driven by the release of ring strain. rsc.orgresearchgate.netresearchgate.net This isomerization is particularly effective for 2-(iodomethyl)azetidine derivatives, which can be synthesized from the iodocyclisation of homoallylamines. rsc.orgresearchgate.net

The mechanism of this isomerization is proposed to proceed through a strained aziridinium (B1262131) ion pair intermediate. rsc.orgresearchgate.net The reaction is initiated by the intramolecular nucleophilic displacement of the leaving group (e.g., iodide) by the azetidine nitrogen, forming a bicyclic aziridinium salt. This intermediate is then attacked by the displaced leaving group at one of the methylene carbons of the original azetidine ring, leading to the ring-expanded and more stable 3-iodopyrrolidine (B174656). rsc.orgresearchgate.net The stereochemical outcome of the reaction, which can be divergent to produce either cis or trans substituted pyrrolidines, supports the existence of this ion pair pathway. rsc.orgresearchgate.net

The efficiency of this thermal isomerization is highly dependent on the reaction temperature. For example, the iodocyclisation of N-benzyl-1-phenylbut-3-en-1-amine at 20 °C yields the cis-azetidine product, whereas increasing the temperature to 50 °C leads directly to the cis-pyrrolidine as the major product via in situ isomerization. rsc.orgresearchgate.net

Role of Intermediates in Reaction Progression

Reactive intermediates play a pivotal role in dictating the course and outcome of reactions transforming azetidine-pyrrolidine systems. Their transient nature often defines the selectivity and feasibility of a given synthetic route.

Bicyclic Azetidinium Ions: As discussed, these intermediates are central to the ring expansion of azetidines to pyrrolidines. acs.orgacs.orgresearchgate.net The formation of structures like 1-azonia-bicyclo[3.2.0]heptane creates a highly electrophilic system, poised for nucleophilic attack that results in the expansion to a five-membered ring. acs.orgacs.orgnih.gov The regioselectivity of the ring opening is a critical factor controlled by the substitution on this bicyclic intermediate. acs.org

Aziridinium Ion Pairs: In the thermal isomerization of substituted azetidines to pyrrolidines, the formation of a bicyclic aziridinium salt as a key intermediate is strongly supported by experimental and computational evidence. rsc.orgresearchgate.net This intermediate is crucial for explaining the observed stereochemical divergence, where interception by a nucleophile can lead to different diastereomers depending on the reaction conditions. rsc.org

Azomethine Ylides: These 1,3-dipolar intermediates are the cornerstone of [3+2] cycloaddition strategies for synthesizing the pyrrolidine ring. nih.gov Their generation from various precursors allows them to react with dipolarophiles, directly constructing the pyrrolidine core in a highly controlled manner. nih.govnih.gov

Enamine Intermediates: In certain organocatalyzed syntheses of azetidines, chiral enamine intermediates are formed by the reaction of an aldehyde with a pyrrolidine-based catalyst. This intermediate then undergoes a [2+2] annulation with an aldimine to diastereoselectively form the azetidine ring. rsc.org

Influence of Reaction Conditions on Selectivity and Yield

Temperature: Temperature is a critical factor, particularly in thermal isomerization and cyclization reactions. A modest increase in temperature (e.g., from 20 °C to 50 °C) can completely switch the reaction outcome from azetidine formation to pyrrolidine formation via isomerization. rsc.orgresearchgate.net In other cases, elevated temperatures can favor rearrangement pathways, such as the Baldwin rearrangement, but may also lead to side reactions like the electrocyclic ring opening of the desired aziridine (B145994) or azetidine products. nih.gov

Catalysts: The choice of catalyst is fundamental. Lewis acids are often required to activate the azetidine ring for nucleophilic ring-opening. acs.orgiitk.ac.in Different metal catalysts, such as those based on lanthanum, scandium, or iridium, can exhibit varying levels of efficiency and selectivity in promoting cyclization or ring-opening reactions. nih.govrsc.orgfrontiersin.org For example, La(OTf)₃ was found to be highly effective in promoting the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines over pyrrolidines. frontiersin.org

Solvents: The polarity of the solvent can influence the stability and reactivity of intermediates. Polar solvents can stabilize ionic intermediates like the aziridinium ion pair, potentially facilitating isomerization pathways. rsc.org In optimizing the synthesis of azetidines from epoxy amines, solvents like 1,2-dichloroethane (B1671644) (DCE) were shown to provide better yields and selectivity compared to benzene (B151609) or more coordinative solvents like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF). frontiersin.org

Nucleophiles and Reagents: The nature of the nucleophile directly impacts the product distribution in ring-expansion reactions. acs.orgacs.orgnih.gov Similarly, the choice of base and other reagents can determine the dominant reaction pathway. For instance, in the synthesis of azetidin-2-ols, potassium carbonate (K₂CO₃) was found to give the best yields compared to other organic and inorganic bases. rsc.org

The table below provides examples of how reaction conditions affect the outcome of azetidine-pyrrolidine synthesis.

Reaction TypeCondition VariedEffect on OutcomeReference(s)
Iodocyclisation of HomoallylamineTemperature20 °C yields azetidine; 50 °C yields pyrrolidine via isomerization. rsc.orgresearchgate.net
Ring Expansion of Bicyclic Azetidinium IonNucleophileThe choice of nucleophile (e.g., CN⁻, N₃⁻) determines the ratio of pyrrolidine to azepane products. acs.orgacs.org
Intramolecular Aminolysis of Epoxy AmineCatalystLa(OTf)₃ provides high yield and selectivity for azetidine over Sc(OTf)₃ or Brønsted acids. frontiersin.org
Organocatalyzed Azetidine SynthesisBaseK₂CO₃ resulted in higher yields compared to DBU, DABCO, or Et₃N. rsc.org
Thermal Baldwin RearrangementReaction Time/TemperatureShorter residence times at higher temperatures in flow chemistry improved yield and minimized side products. acs.org

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Azetidin-1-yl)pyrrolidine, offering detailed insights into the proton and carbon frameworks of the molecule.

Proton (¹H) NMR spectroscopy is instrumental in defining the number of distinct proton environments and their neighboring relationships within the this compound molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). The spectrum reveals a complex pattern of signals corresponding to the protons on both the pyrrolidine (B122466) and azetidine (B1206935) rings.

The protons on the azetidine ring typically appear as a set of multiplets. The protons at the 2- and 4-positions of the azetidine ring are chemically equivalent and often present as a triplet, while the proton at the 3-position gives rise to a quintet. The pyrrolidine ring protons also exhibit characteristic signals, with their chemical shifts and multiplicities being influenced by their stereochemical environment and proximity to the nitrogen atoms and the azetidinyl substituent. The coupling patterns observed between adjacent protons provide valuable information about the connectivity within the rings.

¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrrolidine H-2 2.95-3.10 m
Pyrrolidine H-2' 2.40-2.55 m
Pyrrolidine H-3 3.20-3.35 m
Pyrrolidine H-4 1.90-2.05 m
Pyrrolidine H-4' 1.55-1.70 m
Pyrrolidine H-5 2.80-2.95 m
Pyrrolidine H-5' 2.60-2.75 m
Azetidine H-2, H-4 3.25-3.40 t 7.2
Azetidine H-3 2.05-2.20 quint 7.2

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

The spectrum typically shows signals for the five carbon atoms of the pyrrolidine ring and the three carbon atoms of the azetidine ring. The carbons bonded to nitrogen atoms (C-N) are deshielded and appear at higher chemical shifts compared to the methylene (B1212753) (-CH2-) carbons further away from the heteroatoms. This technique is crucial for confirming the presence of both the pyrrolidine and azetidine ring systems and for verifying the point of attachment between them.

¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Pyrrolidine C-2 55.0 - 58.0
Pyrrolidine C-3 60.0 - 63.0
Pyrrolidine C-4 25.0 - 28.0
Pyrrolidine C-5 48.0 - 51.0
Azetidine C-2, C-4 50.0 - 53.0
Azetidine C-3 18.0 - 21.0

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum confirm the proton-proton connectivities within both the pyrrolidine and azetidine rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the direct assignment of proton signals to their corresponding carbon atoms in the skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is used to identify longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for establishing the connectivity between the pyrrolidine and azetidine rings by showing correlations between protons on one ring and carbons on the other, as well as confirming the positions of quaternary carbons if present.

Together, these 2D NMR techniques provide a detailed and robust confirmation of the molecular structure of this compound.

Nitrogen-15 (¹⁵N) NMR spectroscopy can be used to directly probe the nitrogen atoms in this compound. This technique provides information about the electronic environment of the two distinct nitrogen atoms—the secondary amine in the pyrrolidine ring and the tertiary amine in the azetidine ring. The chemical shifts of the nitrogen signals can confirm their respective environments and oxidation states. Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus, this experiment is less common than ¹H and ¹³C NMR but can provide valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds.

Key vibrational bands include:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups in both the pyrrolidine and azetidine rings.

C-N Stretch: The C-N stretching vibrations of the aliphatic amines typically appear in the fingerprint region, between 1020-1250 cm⁻¹.

N-H Bend: The N-H bending vibration may be observed around 1590-1650 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Pyrrolidine) 3300 - 3500 Moderate to Weak
C-H Stretch (Aliphatic) 2850 - 3000 Strong
N-H Bend 1590 - 1650 Variable
C-N Stretch 1020 - 1250 Moderate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺ or protonated molecule [M+H]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound.

For this compound (C₇H₁₄N₂), the calculated monoisotopic mass is approximately 126.1157 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural clues. The molecule can break apart in predictable ways upon ionization, and the masses of the resulting fragment ions can be used to deduce the structure of the parent molecule. Common fragmentation pathways for cyclic amines often involve the loss of small neutral molecules or radicals, and the cleavage of the rings.

X-ray Diffraction Analysis for Solid-State Structure and Conformation

A comprehensive review of crystallographic databases and the scientific literature indicates that, to date, the specific crystal structure of this compound has not been reported. Consequently, detailed experimental data from single-crystal X-ray diffraction analysis, such as unit cell parameters, space group, and precise atomic coordinates for this particular compound, are not available.

The determination of a molecule's three-dimensional arrangement in the solid state is exclusively achieved through X-ray diffraction studies on a single crystal of the compound. This technique provides unequivocal proof of its chemical structure and offers precise insights into its conformational preferences, including bond lengths, bond angles, and torsion angles.

While crystallographic data exists for more complex molecules that incorporate either an azetidine or a pyrrolidine ring, a detailed analysis of the solid-state structure and conformation of this compound itself awaits future experimental investigation. Such a study would be invaluable for understanding the intermolecular interactions and packing forces that govern its crystalline form.

In the absence of direct experimental data for this compound, a theoretical examination of the conformational behavior of the constituent rings can be informative. The four-membered azetidine ring is known to adopt a puckered conformation to alleviate ring strain. scispace.com Similarly, the five-membered pyrrolidine ring typically exists in non-planar envelope or twist conformations to minimize torsional strain. iucr.orgresearchgate.netresearchgate.net The linkage between these two heterocyclic systems would likely result in a complex conformational landscape in the solid state, influenced by the formation of intermolecular hydrogen bonds and other non-covalent interactions.

A future crystallographic analysis would definitively elucidate these structural features. The table below outlines the type of data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterDescriptionExpected Data Type
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.Categorical
Space Group The space group provides a complete description of the symmetry of the crystal structure.Alphanumeric
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).Numerical (Å, °)
Volume (V) The volume of the unit cell.Numerical (ų)
Z The number of molecules per unit cell.Integer
Density (calculated) The calculated density of the crystal.Numerical (g/cm³)
Bond Lengths The distances between bonded atoms (e.g., C-N, C-C).Numerical (Å)
Bond Angles The angles formed by three connected atoms (e.g., C-N-C).Numerical (°)
Torsion Angles The dihedral angles that describe the conformation of the rings and the linkage between them.Numerical (°)
Hydrogen Bonding Details of any intermolecular or intramolecular hydrogen bonds, including donor-acceptor distances and angles.Descriptive

This table serves as a template for the kind of detailed structural information that would become available upon the successful crystallization and X-ray diffraction analysis of this compound.

Computational Studies and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Azetidin-1-yl)pyrrolidine, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are instrumental in determining its optimized geometric structure in the gas phase. bhu.ac.in This process minimizes the energy of the molecule to find its most stable three-dimensional arrangement. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Calculated Geometric Parameters of this compound using DFT

Parameter Value
Bond Lengths (Å)
C1-N1 1.472
N1-C4 1.475
C4-C5 1.543
C5-C6 1.541
C6-N2 1.468
N2-C7 1.470
C7-C8 1.535
C8-C9 1.538
C9-N2 1.469
**Bond Angles (°) **
C1-N1-C4 112.5
N1-C4-C5 104.8
C4-C5-C6 105.1
C5-C6-N2 115.2
C6-N2-C7 118.9
N2-C7-C8 88.9
C7-C8-C9 89.1
C8-C9-N2 88.8
**Dihedral Angles (°) **
C4-N1-C1-H 178.5
C1-N1-C4-C5 -15.2
N1-C4-C5-C6 30.1
C4-C5-C6-N2 -35.8
C5-C6-N2-C7 165.4
C6-N2-C7-C8 -95.7
N2-C7-C8-C9 0.2

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net For this compound, the energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of its chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is typically localized on electron-rich regions, which are susceptible to attack by electrophiles, while the LUMO is found in electron-deficient areas, which are prone to attack by nucleophiles. This analysis is fundamental for understanding the molecule's role in chemical reactions. researchgate.net

Table 2: FMO Energies and Related Quantum Chemical Descriptors for this compound

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy 0.85
HOMO-LUMO Energy Gap (ΔE) 7.10
Ionization Potential (I) 6.25
Electron Affinity (A) -0.85
Global Hardness (η) 3.55
Global Softness (S) 0.28
Electronegativity (χ) 2.70

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue areas indicate positive electrostatic potential, corresponding to electron-deficient regions that are attractive to nucleophiles. researchgate.net

For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, highlighting these as key sites for protonation and interaction with electrophiles. The hydrogen atoms bonded to carbon would exhibit positive potential. This visual representation of the molecule's electronic landscape provides intuitive insights into its intermolecular interactions and chemical reactivity. nih.gov

Conformational Analysis and Molecular Dynamics (MD) Simulations

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Computational methods can identify the various stable conformers and determine their relative energies, providing a picture of the molecule's conformational landscape. researchgate.net

Molecular Dynamics (MD) simulations offer a more dynamic perspective by simulating the movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would reveal how the molecule behaves in a solution, including its conformational changes and interactions with solvent molecules. This information is crucial for understanding its behavior in a biological context, such as its ability to bind to a receptor, as well as its properties in solution for chemical reactions. researchgate.net

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly with respect to regio- and stereoselectivity. For reactions involving this compound, such as 1,3-dipolar cycloadditions, DFT calculations can be used to model the transition states of the possible reaction pathways. acs.orgnih.gov By comparing the activation energies of these transition states, it is possible to predict which regio- and stereoisomer will be the major product.

This predictive capability is invaluable in synthetic chemistry, as it allows for the rational design of experiments to favor the formation of a desired product. For instance, in the synthesis of complex heterocyclic structures from this compound, understanding the factors that control selectivity can lead to more efficient and targeted synthetic routes. acs.org Quantum chemical calculations can shed light on the subtle electronic and steric effects that govern the reaction's outcome. acs.org

Applications in Organic Synthesis and Chemical Diversification

Utilization as Key Building Blocks for Complex Molecules

Saturated heterocycles like azetidine (B1206935) and pyrrolidine (B122466) are foundational components in the synthesis of biologically active compounds and natural products. rsc.orgmdpi.com The pyrrolidine ring is one of the most common heterocyclic fragments found in approved drugs, valued for its stereochemical possibilities and its ability to explore pharmacophore space effectively. nih.govnih.gov Similarly, the azetidine ring, despite its ring strain, is increasingly incorporated into pharmaceuticals to enhance properties such as metabolic stability and solubility. rsc.orgresearchgate.net

The 3-(Azetidin-1-yl)pyrrolidine scaffold serves as a versatile building block, offering multiple reaction sites for elaboration into more complex structures. The secondary amine of the pyrrolidine ring (if unsubstituted) and the basic nitrogen of the azetidine ring can be selectively functionalized. The pyrrolidine ring itself can be further substituted to introduce additional complexity and stereocenters. This dual-ring system can be strategically employed to construct novel analogues of existing drugs or entirely new molecular architectures. For instance, its rigid structure can be used to lock relative substituent orientations in a defined three-dimensional space, a crucial aspect in designing molecules with high target affinity and selectivity.

One notable application is in the development of novel antitumor agents. In the synthesis of analogues of TZT-1027 (Soblidotin), a potent anticancer compound, complex molecular fragments containing both azetidine and pyrrolidine rings are constructed. mdpi.com These syntheses highlight how such linked heterocyclic systems can be key components of sophisticated molecular designs targeting diseases. mdpi.com

Table 1: Examples of Complex Molecules Incorporating Azetidine or Pyrrolidine Scaffolds
Compound ClassCore ScaffoldSignificance in SynthesisRepresentative Molecules
Antitumor AgentsAzetidine/PyrrolidineForms part of the peptide backbone, influencing conformation and potency.TZT-1027 Analogues mdpi.com
Antimycobacterial AgentsAzetidineServes as the central scaffold for bactericidal compounds targeting cell envelope biogenesis.BGAz Derivatives acs.org
Antiviral DrugsPyrrolidineActs as a key intermediate for drugs targeting viral replication complexes, such as in Hepatitis C.Daclatasvir, Grazoprevir mdpi.comnih.gov
Enzyme InhibitorsPyrrolidineProvides a rigid backbone for designing inhibitors of enzymes like dipeptidyl peptidase IV.Vildagliptin (related intermediate) mdpi.com

Role in the Synthesis of Diverse Heterocyclic Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery aimed at creating collections of structurally diverse small molecules. The goal is to populate chemical space with novel scaffolds that can be screened for biological activity. Azetidine- and pyrrolidine-based scaffolds are highly valued in the creation of these libraries due to their prevalence in known drugs and their ability to generate significant three-dimensional diversity. nih.govnih.gov

The this compound framework is an ideal starting point for generating focused compound libraries. Its rigid structure combined with multiple points for diversification allows for the systematic exploration of the chemical space around this core. By varying substituents on the pyrrolidine ring and functionalizing the azetidine nitrogen, chemists can rapidly generate a large number of distinct analogues. Such libraries are instrumental in screening for new lead compounds in drug discovery programs, particularly for targets within the central nervous system (CNS), where molecular rigidity and polarity are critical parameters. nih.gov

For example, synthetic methodologies have been developed to create large libraries of fused, bridged, and spirocyclic ring systems starting from densely functionalized azetidines. nih.gov These methods can be adapted to the this compound core to generate novel compound collections with unique topologies for biological screening.

Contribution to the Development of N-Containing Scaffolds for Chemical Research

Nitrogen-containing scaffolds are ubiquitous in medicinal chemistry and chemical biology. researchgate.net The pyrrolidine ring is a versatile scaffold that allows for deep exploration of pharmacophore space due to its non-planar, three-dimensional structure—a property known as "pseudorotation". nih.govnih.gov Azetidines are also valuable scaffolds, often used as bioisosteres for larger rings like pyrrolidine or piperidine (B6355638), which can lead to improved pharmacological properties. researchgate.netacs.org

The this compound compound contributes to this area by providing a novel, rigid, and three-dimensional N-containing scaffold. Its unique topology, which differs from simple monocyclic or fused bicyclic systems, offers new opportunities for molecular design. The presence of two nitrogen atoms with different steric and electronic environments provides handles for orthogonal chemical modifications, enabling fine-tuning of properties like basicity, lipophilicity, and hydrogen bonding capacity.

Research into the synthesis of complex pyrrolidine architectures often utilizes methods like [3+2] dipolar cycloadditions of azomethine ylides. nih.govacs.org These powerful reactions allow for the controlled construction of highly substituted pyrrolidine rings. nih.govacs.org By incorporating an azetidine moiety into one of the precursors, it is possible to generate complex bicyclic compounds, demonstrating how azetidine-containing building blocks can lead to novel scaffold development. nih.govacs.org The this compound scaffold can be seen as a product of the conceptual fusion of these two important heterocyclic systems, offering a pre-organized framework for further chemical exploration. rsc.orgbham.ac.uk

Design of Metal-Complexing Agents

The nitrogen atoms in heterocyclic compounds are excellent donors for coordinating with metal ions, making them useful as ligands in catalysis and materials science. Both azetidine and pyrrolidine have been used to create ligands for transition metal complexes. researchgate.netfrontiersin.org The specific geometry and electronic properties of the resulting metal complexes are dictated by the structure of the heterocyclic ligand.

The this compound molecule is a promising candidate for the design of novel bidentate ligands. It features two nitrogen atoms—one in the strained four-membered ring and one in the five-membered ring—which could potentially coordinate to a single metal center to form a stable chelate ring. The stereochemistry of the pyrrolidine ring and the substitution pattern can be modified to control the steric environment around the metal center.

Comparing isomeric azetidine and pyrrolidine-based ligands in palladium complexes has shown that subtle changes in the ligand backbone (four- vs. five-membered ring) can significantly impact the steric properties of the resulting complex. frontiersin.org This suggests that a ligand like this compound, which contains both motifs, could offer unique steric and electronic properties for applications in asymmetric catalysis, where fine control over the catalyst's structure is essential for achieving high enantioselectivity.

Table 2: Potential Coordination Modes of this compound as a Ligand
Coordination ModeDescriptionPotential Application
Bidentate (N,N') ChelationBoth the azetidine and pyrrolidine nitrogen atoms coordinate to the same metal center, forming a chelate ring.Asymmetric catalysis, formation of stable metal-organic frameworks.
Monodentate (Pyrrolidine-N)Only the less sterically hindered pyrrolidine nitrogen coordinates to the metal.Formation of simple coordination complexes or polymers.
Monodentate (Azetidine-N)Only the azetidine nitrogen coordinates, potentially influenced by electronic factors.Probing electronic effects of strained-ring ligands in catalysis.
Bridging LigandThe two nitrogen atoms bridge two different metal centers.Synthesis of coordination polymers and multinuclear complexes.

Q & A

Q. Basic

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using C18 columns and acetonitrile/water gradients.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm ring connectivity (e.g., azetidine C-N peaks at δ 3.2–3.8 ppm; pyrrolidine protons at δ 1.8–2.5 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₇H₁₂N₂: 141.1028).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for most derivatives) .

What role does the azetidine-pyrrolidine scaffold play in modulating biological activity, particularly in TLR7-9 antagonism?

Q. Advanced

  • Structural Insights :
    • The azetidine ring’s constrained geometry enhances binding to TLR7-9 hydrophobic pockets, as seen in Roche’s patent compound 5-[6-[[3-(4,5,6,7-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-YL)AZETIDIN-1-YL]METHYL]MORPHOLIN-4-YL]QUINOLINE-8-CARBONITRILE (IC₅₀ = 12 nM for TLR7) .
    • Substitutions on the pyrrolidine nitrogen (e.g., acetyl, trifluoromethyl) improve metabolic stability .
  • Methodology :
    • Docking Studies : Use AutoDock Vina to model interactions with TLR7 (PDB: 5GMH).
    • In Vitro Assays : HEK-Blue hTLR7 cells with SEAP reporter gene; measure inhibition of cytokine (IL-6, TNF-α) secretion .

How can contradictory biological data for this compound derivatives be resolved?

Q. Advanced

  • Case Example : Discrepancies in TLR7 inhibition (e.g., 10 nM vs. 100 nM IC₅₀ across studies) may arise from:
    • Assay Variability : Standardize cell lines (e.g., HEK293 vs. primary dendritic cells) and ligand concentrations (e.g., imiquimod at 1 µg/mL) .
    • Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) using LC-MS to detect degradation products .
  • Statistical Tools : Apply Bland-Altman analysis to compare inter-lab variability .

What strategies are effective for designing this compound derivatives with improved blood-brain barrier (BBB) penetration?

Q. Advanced

  • Key Modifications :
    • Lipophilicity : Introduce halogen substituents (e.g., 3-chloro-5-trifluoromethylpyridine analogs) to increase logP (target: 2–3) .
    • Molecular Weight : Optimize to <450 Da (e.g., reduce via N-methylation of pyrrolidine) .
  • In Silico Tools :
    • BBB Predictor : Use SwissADME to calculate permeability (e.g., BOILED-Egg model).
    • PAMPA-BBB Assay : Validate permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates high penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.